molecular formula C13H19N5O2S B5551992 N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No. B5551992
M. Wt: 309.39 g/mol
InChI Key: FJAVUUDZKAUOOH-UHFFFAOYSA-N
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Description

N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, known for various chemical and biological properties. These compounds have been studied for their antimicrobial activities and are of interest in medicinal chemistry due to their potential biological properties (Abdel-Motaal & Raslan, 2014).

Synthesis Analysis

The synthesis of N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives often involves multi-step chemical reactions. Key steps include the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with various reactants, leading to substituted sulfonamides and sulfinyl compounds (Abdel-Motaal & Raslan, 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic methods like NMR and mass spectrometry. The core structure typically involves a triazolopyrimidine ring system substituted with different functional groups that influence the compound's properties (Canfora et al., 2010).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation and reactions with nucleophiles. The nature of the substituents on the triazolopyrimidine ring affects their reactivity and the type of chemical reactions they can participate in (Desenko et al., 1998).

Physical Properties Analysis

The physical properties of N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives, like solubility and melting point, are influenced by the nature of the substituents on the core structure. These properties are essential for determining the compound's suitability for various applications, especially in pharmaceutical formulations (Katritzky et al., 1987).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The presence of the sulfonamide group, for instance, can confer certain properties like enzyme inhibition or receptor binding (Shvets et al., 2020).

Scientific Research Applications

Insecticidal Activity

A study highlights the synthesis and biochemical impacts of sulfonamide thiazole derivatives, including compounds similar to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds have shown significant toxic effects, indicating their potential as effective insecticides (Soliman et al., 2020).

Herbicidal Activity

Research on the design, synthesis, and structure-activity relationships of novel ALS inhibitors includes a discussion on the biophore models of triazolopyrimidinesulfonamide and their synthesized derivatives. These compounds, including those structurally related to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, were evaluated for their herbicidal activities, suggesting their utility in agricultural chemistry (Ren et al., 2000).

Antimicrobial Applications

Several studies have been conducted on the synthesis and antimicrobial evaluation of sulfonamide derivatives, including those with structures similar to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide. These compounds have been screened for antimicrobial activity, showing promise as antibacterial agents (Abdel-Motaal & Raslan, 2014).

Anticancer Potential

Research into novel pyrrolopyrimidines and triazolopyrrolopyrimidines carrying biologically active sulfonamide moieties, structurally related to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, has shown promising anticancer activity against breast cancer cell lines. This suggests the potential of these compounds in cancer therapy (Ghorab et al., 2015).

Synthesis and Chemical Properties

Research into the chemistry of 1,2,4-Triazolo[1,5-a]pyrimidines (TPs) underscores their importance across various fields, including pharmaceutics and agrochemistry. This body of work provides insight into the molecular dimensions, spectra, and reactivity of compounds like N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, highlighting their broad applicability (Fischer, 2007).

Future Directions

The future directions for research on “N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide” and related compounds could include further investigation of their biological activities, such as their potential anti-trypanosomal effects . Additionally, the development of novel synthetic methodologies for these types of compounds could be an area of future research .

properties

IUPAC Name

N-cyclohexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-9-8-10(2)18-12(14-9)15-13(16-18)21(19,20)17-11-6-4-3-5-7-11/h8,11,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAVUUDZKAUOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

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